trans-Sulfo-SMCC

ADC Linker Intracellular Drug Delivery Cell Permeability

trans-Sulfo-SMCC (CAS: 1286837-77-1) is a heterobifunctional, non-cleavable crosslinker specifically designed for antibody-drug conjugate (ADC) construction and other bioconjugation applications. It features an amine-reactive sulfo-NHS ester and a sulfhydryl-reactive maleimide group, separated by a medium-length cyclohexane-stabilized spacer arm.

Molecular Formula C16H18N2O9S
Molecular Weight 414.4 g/mol
Cat. No. B3181807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Sulfo-SMCC
Synonymssulfo-SMCC
sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate
Molecular FormulaC16H18N2O9S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O
InChIInChI=1S/C16H18N2O9S/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26/h5-6,9-11H,1-4,7-8H2,(H,24,25,26)
InChIKeyFPKVOQKZMBDBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Sulfo-SMCC: Water-Soluble, Membrane-Permeable ADC Crosslinker (CAS 1286837-77-1)


trans-Sulfo-SMCC (CAS: 1286837-77-1) is a heterobifunctional, non-cleavable crosslinker specifically designed for antibody-drug conjugate (ADC) construction and other bioconjugation applications. It features an amine-reactive sulfo-NHS ester and a sulfhydryl-reactive maleimide group, separated by a medium-length cyclohexane-stabilized spacer arm [1]. As a defined trans-isomer, it offers precise stereochemical configuration, which differentiates it from common isomeric mixtures. Its key baseline characteristics include water solubility, which eliminates the need for organic co-solvents that can perturb protein structure, and membrane permeability, a unique feature among water-soluble Sulfo-SMCC analogs that enables intracellular delivery applications .

Why trans-Sulfo-SMCC Cannot Be Interchanged with Common Sulfo-SMCC or SMCC Analogs


Substituting trans-Sulfo-SMCC with generic 'Sulfo-SMCC' (which is often an undefined mixture of cis and trans isomers) or the non-sulfonated SMCC introduces significant experimental variability. While 'Sulfo-SMCC' is frequently referenced, its commercial composition is not stereochemically defined, potentially impacting conjugation consistency . In contrast, trans-Sulfo-SMCC provides a defined trans-isomer structure, ensuring batch-to-batch reproducibility in critical applications like ADC development. Furthermore, generic SMCC is water-insoluble, requiring organic co-solvents (DMF or DMSO) that can denature sensitive proteins and must be carefully diluted to <10% to maintain protein solubility . trans-Sulfo-SMCC's intrinsic water solubility bypasses this hurdle entirely. Most critically, unlike standard Sulfo-SMCC which is membrane-impermeable, trans-Sulfo-SMCC is validated as cell-permeable, a distinction with profound consequences for intracellular targeting studies [1].

Quantitative Evidence Differentiating trans-Sulfo-SMCC for Scientific Selection


Membrane Permeability: A Unique Feature for Intracellular ADC Delivery

trans-Sulfo-SMCC is explicitly characterized as a membrane-permeable ADC crosslinker, a property not shared by standard Sulfo-SMCC, which is documented as membrane-impermeable [1]. This functional differentiation is critical; while Sulfo-SMCC is confined to extracellular conjugation or modification of cell-surface thiols, trans-Sulfo-SMCC can cross the cell membrane to facilitate intracellular drug release or conjugate intracellular targets.

ADC Linker Intracellular Drug Delivery Cell Permeability

Water Solubility: Eliminating Organic Co-Solvents to Preserve Protein Integrity

trans-Sulfo-SMCC is directly soluble in aqueous buffers due to its sulfonate group, whereas its non-sulfonated analog, SMCC, is water-insoluble and requires dissolution in organic solvents like DMF or DMSO prior to dilution in aqueous reaction mixtures . This solubility difference directly impacts protein integrity, as organic solvents can denature sensitive biomolecules.

Bioconjugation Protein Stability Aqueous Chemistry

Maleimide Stability: Enhanced Longevity at Neutral pH for Two-Step Conjugations

The cyclohexane bridge in trans-Sulfo-SMCC, a structural feature shared with SMCC and Sulfo-SMCC, confers enhanced stability to its maleimide group compared to crosslinkers with aliphatic or aromatic linkers. Specifically, the maleimide group remains stable for 64 hours in 0.1 M sodium phosphate buffer at pH 7.0 and 4°C, and exhibits unusual stability up to pH 7.5 . This stability window is a direct result of the cyclohexane spacer and is a key differentiator from other heterobifunctional maleimide crosslinkers that may undergo premature hydrolysis at neutral pH.

Crosslinking Efficiency Maleimide Chemistry Conjugation Stability

Spacer Arm Length: Optimal 8.3 Å for Balanced Crosslinking vs. Steric Hindrance

trans-Sulfo-SMCC features a cyclohexane spacer arm of 8.3 Å, which provides a medium-length, semi-rigid bridge between conjugated molecules . This length is critical for balancing crosslinking efficiency with the need to minimize steric hindrance and preserve protein function.

Crosslinker Selection Spacer Arm Optimization ADC Conjugation

Immunogenicity: A Consideration for In Vivo Conjugate Applications

While trans-Sulfo-SMCC itself is not directly compared for immunogenicity, its structural analog Sulfo-GMBS is reported to be less immunogenic than SMCC . This implies that the SMCC scaffold (and by extension, trans-Sulfo-SMCC) may elicit a higher immune response than GMBS-based linkers. Therefore, for applications where minimizing an anti-linker immune response is paramount (e.g., in vivo imaging or therapeutic ADCs), Sulfo-GMBS might be a preferred alternative. Conversely, for in vitro studies or applications where immunogenicity is not a primary concern, trans-Sulfo-SMCC's other advantages (e.g., membrane permeability) may outweigh this consideration.

ADC Immunogenicity Carrier Protein Conjugation In Vivo Applications

Optimized Research and Industrial Applications of trans-Sulfo-SMCC


Antibody-Drug Conjugate (ADC) Development Requiring Intracellular Payload Release

trans-Sulfo-SMCC is uniquely suited for constructing non-cleavable ADCs where the drug must traverse the cell membrane to exert its cytotoxic effect [1]. Its membrane permeability facilitates cellular uptake, enabling intracellular release of the drug payload upon lysosomal degradation of the antibody, a mechanism not possible with membrane-impermeable Sulfo-SMCC.

Cell-Surface Antigen Coupling for In Vivo Immunotherapy Studies

As demonstrated in peer-reviewed studies, Sulfo-SMCC (the compound class) has been successfully used to couple protein antigens (e.g., KLH, OVA) or peptides (e.g., MOG35-55) to the free thiols on the surface of spleen cells or T cells [1][2]. This 'antigen-cell coupling' strategy, when the cells are reinfused, elicits a potent, antigen-specific immune response in mouse models. The water solubility of trans-Sulfo-SMCC is critical for performing this coupling under mild, cell-compatible conditions, avoiding the toxicity of organic solvents.

Microtubule Dynamics Studies Requiring Inhibition of End-to-End Annealing

Research has shown that Sulfo-SMCC (250 µM) significantly inhibits the end-to-end annealing of taxol-stabilized microtubules (MTs) in vitro, resulting in a drastically shorter mean MT length compared to untreated controls (p < 0.001) [1]. This effect is much more pronounced than treatment with a maleimide dye alone, highlighting a specific mechanistic effect of the SMCC crosslinker. For cytoskeletal researchers, this provides a defined chemical tool for modulating MT length distributions in biophysical and cell biology assays.

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